tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
CAS No.: 1421312-15-3
Cat. No.: VC2894346
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421312-15-3 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | tert-butyl 2-methyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O2/c1-9-14-8-11-10(15-9)6-5-7-16(11)12(17)18-13(2,3)4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | TZXSHLLUAWYBMZ-UHFFFAOYSA-N |
| SMILES | CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C |
Introduction
Chemical and Physical Properties
Basic Chemical Identifiers
tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is clearly identified through several chemical parameters that define its molecular identity and facilitate its tracking in scientific literature and commercial databases.
| Property | Value |
|---|---|
| Chemical Name | tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate |
| Alternative Name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 7,8-dihydro-2-methyl-, 1,1-dimethylethyl ester |
| CAS Number | 1421312-15-3 |
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
This compound's specific CAS number and molecular formula provide unambiguous identification in chemical databases and research publications, allowing scientists to accurately reference and study this particular molecule .
Physical Characteristics
According to analytical data from commercial sources, tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate appears as an off-white to light yellow solid. This physical state makes it amenable to handling in laboratory settings and suitable for various research applications requiring solid-phase compounds .
The stability of this compound is maintained when stored at 2-8°C, as indicated in quality control documentation. This temperature range is crucial for preserving the compound's integrity and ensuring consistent results in research applications .
Structural Characteristics
Molecular Structure
The molecular structure of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate features distinct structural elements that contribute to its chemical reactivity and potential biological activity. Understanding these structural components is essential for predicting how this molecule might interact with biological targets.
The compound contains a fused bicyclic core structure, with the pyridine and pyrimidine rings joined in a specific orientation indicated by the [3,2-d] notation. This arrangement creates a unique electronic distribution and three-dimensional shape that influences the compound's properties and potential biological interactions.
Key Structural Elements
Several functional groups and structural features distinguish tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate:
-
A methyl substituent at position 2 of the pyrimidine ring
-
A tert-butyl carboxylate group at position 5
-
Partial hydrogenation of the pyridine ring, as indicated by the 7,8-dihydro designation
-
A non-aromatic nitrogen at position 6, as indicated by the 5(6H) notation
These structural elements create a molecule with both rigid (fused heterocyclic) and flexible (hydrogenated) components, potentially allowing for specific interactions with biological macromolecules.
Structural Comparison with Related Compounds
It is instructive to compare tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate with structurally related compounds to understand the significance of its specific molecular arrangement.
| Compound | Molecular Formula | Structural Relationship |
|---|---|---|
| tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | C13H19N3O2 | Target compound |
| tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | C13H19N3O2 | Isomeric variant with different ring fusion pattern |
| tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate | C27H34BrN7O3 | More complex derivative containing the pyrido-pyrimidine scaffold |
The comparison reveals how subtle changes in the fusion pattern of heterocyclic rings (as in the [3,4-d] isomer) can create compounds with potentially different biological activities despite having identical molecular formulas . Meanwhile, more complex derivatives like the piperazine-containing analog demonstrate how the basic scaffold can be elaborated to create compounds with specialized functions, such as kinase inhibition .
Synthesis and Purification
Purification Methods
Achieving high purity for tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is essential for its use in research applications. According to analytical data, commercial samples of this compound undergo rigorous purification processes to achieve purity levels exceeding 98% .
Purification techniques commonly employed for such compounds include:
| Technique | Purpose | Advantage |
|---|---|---|
| Column Chromatography | Separation of impurities | Scalable, versatile |
| Recrystallization | Improvement of crystal purity | High purity, simple equipment |
| Preparative HPLC | Isolation of target compound | High resolution, automation capability |
These purification methods, when optimized for tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate, enable the production of research-grade material with consistently high quality.
Analytical Characterization
Spectroscopic Analysis
The identity and purity of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate are confirmed through multiple analytical techniques that provide complementary information about its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a primary method for structural confirmation. The spectral data provide information about the chemical environment of hydrogen atoms in the molecule, confirming the presence and arrangement of key structural features such as the methyl group, tert-butyl group, and heterocyclic core .
Liquid Chromatography-Mass Spectrometry (LCMS) offers dual confirmation of both purity and molecular weight. This technique separates the compound from potential impurities and provides mass spectral data that confirm the expected molecular formula. According to certificate of analysis data, specific batches of this compound have demonstrated purity levels of 98.32% by LCMS .
Quality Control Parameters
Commercial suppliers of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate implement standardized quality control procedures to ensure consistent product quality. These procedures involve assessment of multiple parameters:
| Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Appearance | Off-white to light yellow solid | Visual inspection |
| Identity | Consistent with reference structure | 1H NMR |
| Purity | ≥98% | LCMS |
| Molecular Weight | 249.31 ± 0.05 g/mol | Mass spectrometry |
These quality control measures ensure that researchers receive material of consistent quality for their experimental work, reducing variability in research outcomes .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is intrinsically linked to its structural features. The tert-butyl carboxylate group likely serves as a protecting group that could be removed in subsequent synthetic steps to reveal a secondary amine, which might be crucial for biological activity or further functionalization.
The methyl group at position 2 of the pyrimidine ring influences the electronic properties of the heterocyclic system, potentially affecting binding affinity to target proteins. Additionally, the partially hydrogenated nature of the molecule creates specific three-dimensional conformations that may be optimized for interaction with biological targets.
Future Research Directions
Synthetic Optimization
Future research involving tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate may focus on developing more efficient synthetic routes to improve accessibility and reduce production costs. Continuous flow chemistry techniques represent a promising approach for enhancing efficiency and minimizing by-products in industrial settings.
Biological Target Identification
While the compound shows potential in modulating enzyme functions related to cell signaling pathways, identification of specific biological targets would significantly advance understanding of its mechanism of action. Research employing techniques such as affinity chromatography, proteomics, and computational modeling could help elucidate the precise molecular targets of this compound.
Structural Modifications
The basic structure of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate provides a versatile scaffold for structural modifications aimed at enhancing biological activity or improving pharmacokinetic properties. Strategic modifications might include:
-
Replacement of the methyl group with other substituents
-
Functionalization at various positions of the heterocyclic core
-
Manipulation of the degree of saturation in the ring system
-
Conversion of the tert-butyl carboxylate to other functional groups
Such modifications could lead to compounds with enhanced potency, selectivity, or bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume